(R)-1-(3-Chlorophenyl)propan-1-amine

Chiral Synthesis Enantiomeric Excess Quality Control

(R)-1-(3-Chlorophenyl)propan-1-amine (CAS 1168139-52-3) is an enantiopure chiral primary amine with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol. It is characterized by a meta-chlorine substituent on the phenyl ring and a single stereogenic center in the (R)-configuration at the benzylic position of the propan-1-amine backbone.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 1168139-52-3
Cat. No. B1361660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Chlorophenyl)propan-1-amine
CAS1168139-52-3
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=CC=C1)Cl)N
InChIInChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
InChIKeyPLIWCUPYMOIFAV-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Chlorophenyl)propan-1-amine (CAS 1168139-52-3): A Chiral Building Block for Asymmetric Synthesis and Neurological Research


(R)-1-(3-Chlorophenyl)propan-1-amine (CAS 1168139-52-3) is an enantiopure chiral primary amine with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol [1]. It is characterized by a meta-chlorine substituent on the phenyl ring and a single stereogenic center in the (R)-configuration at the benzylic position of the propan-1-amine backbone [1]. This compound is primarily utilized as a chiral building block or intermediate in medicinal chemistry, particularly for synthesizing central nervous system (CNS) agents and developing enantiomerically pure drug candidates . Its value is fundamentally tied to its specific stereochemistry, as the (S)-enantiomer (CAS 1075715-57-9) or the racemic mixture would present different biological interactions and synthetic outcomes .

Why (S)-1-(3-Chlorophenyl)propan-1-amine or Regioisomers Cannot Replace the (R)-Enantiomer in Stereospecific Applications


Generic substitution with the racemic mixture, the (S)-enantiomer (CAS 1075715-57-9), or structural isomers like (R)-1-(4-chlorophenyl)propan-1-amine is invalid for applications requiring defined stereochemistry due to the fundamental principles of chiral recognition [1][2]. The (R)-enantiomer's specific three-dimensional arrangement dictates its interaction with chiral biological targets such as enzymes, receptors, and transporters [1]. Regulatory guidelines for pharmaceutical development explicitly favor single-enantiomer drugs due to the potential for the unwanted enantiomer to display adverse effects, different pharmacokinetics, or antagonize the desired activity [1][2]. Substituting the meta-chlorine position to para (4-chlorophenyl) also alters the molecule's electronic distribution, lipophilicity, and steric profile, which critically impacts target binding and metabolic stability, as demonstrated in structure-activity relationship (SAR) studies across multiple drug classes [3].

Quantifiable Differentiation of (R)-1-(3-Chlorophenyl)propan-1-amine from Key Analogs


Enantiomeric Purity Specification vs. (S)-Enantiomer and Racemate

(R)-1-(3-Chlorophenyl)propan-1-amine (CAS 1168139-52-3) is supplied with a minimum chemical purity of 95% as the single (R)-enantiomer, distinct from the racemic mixture (CAS 40023-86-7) and the (S)-enantiomer (CAS 1075715-57-9) . The racemic mixture lacks defined stereochemistry, while the (S)-enantiomer is a distinct chemical entity with a separate CAS number, marketed for opposite stereochemical applications [1].

Chiral Synthesis Enantiomeric Excess Quality Control

Hazard Profile: GHS Classification of (R)-Enantiomer HCl Salt vs. Non-Specified Analogues

The hydrochloride salt of the (R)-enantiomer (CAS 1168139-40-9) carries specific GHS hazard statements (H302, H315, H319, H335), allowing for defined risk management during handling . This contrasts with the racemic free base (CAS 40023-86-7) where specific GHS hazard data is often incomplete or listed as 'no data available' by suppliers, creating procurement and handling uncertainty [1].

Laboratory Safety GHS Classification Risk Assessment

Structural Scope: Meta-Chlorine Substitution in Contrast to Para-Analogues

The chlorine atom in CAS 1168139-52-3 is substituted at the meta position of the phenyl ring. This differentiates it from para-substituted analogues like (R)-1-(4-Chlorophenyl)propan-1-amine (CAS 1448902-18-8) . The change from meta to para alters the molecular dipole moment and steric hindrance around the amine, which can be a key determinant in binding affinity for biological targets like monoamine transporters .

Structure-Activity Relationship Medicinal Chemistry Molecular Design

Chemical Stability and Storage: Validated Conditions for the (R)-Enantiomer

Suppliers recommend storage of the (R)-enantiomer at 2-8°C, protected from light, to maintain stability over its shelf life [1]. This is a specific recommendation for this chiral amine, as storage requirements for the free base, HCl salt, or structural analogs may differ. A defined storage protocol ensures the compound's integrity for reproducible experimental results.

Chemical Stability Storage Conditions Inventory Management

Potential Biological Relevance: Comparative Activity at Monoaminergic Targets (Class-Level Inference)

While no direct head-to-head biological data was found for CAS 1168139-52-3, structurally related 3-chlorophenylpropan-1-amines demonstrate pharmacological activity at monoaminergic targets. For instance, compounds within this chemotype have shown high affinity for the serotonin transporter (SERT) with Ki values in the low nanomolar range (e.g., 1.5 nM) in rat synaptosome assays [1]. This suggests that the 3-chlorophenylpropan-1-amine scaffold, when appropriately substituted, can yield potent serotonergic agents. The defined (R)-stereochemistry of the target compound is a critical starting point for exploring the stereospecific activity of this scaffold, as enantiomers of chiral amines frequently exhibit profound differences in transporter affinity and selectivity [2][3].

Pharmacology Serotonin Receptors Monoamine Transporters

Procurement-Driven Application Scenarios for (R)-1-(3-Chlorophenyl)propan-1-amine (CAS 1168139-52-3)


Stereospecific Synthesis of CNS Drug Candidates

This compound is best utilized as a chiral starting material or intermediate for synthesizing enantiomerically pure CNS drug candidates. Given the class-level evidence of high-affinity serotonergic activity for 3-chlorophenylpropan-1-amines, the (R)-enantiomer provides a defined stereochemical foundation for constructing potential antidepressants or antipsychotics . Its procurement is mandatory for any asymmetric synthesis route requiring the (R)-configuration at the benzylic amine center .

Pharmacological Probe for Studying Chiral Recognition

As a single, defined enantiomer, it serves as an essential tool for pharmacological studies investigating the stereospecificity of biological targets. Pairing CAS 1168139-52-3 with its (S)-enantiomer (CAS 1075715-57-9) allows researchers to conduct matched-pair experiments to deconvolute the contribution of chirality to target binding, functional activity, and ADMET properties [1][2]. The purity specification (>=95%) ensures that observed effects are attributable to the correct enantiomer [2].

Building Block for Targeted Molecular Libraries

The unique combination of an (R)-configured benzylic amine and a meta-chlorophenyl group makes this compound a valuable monomer for constructing focused libraries of chiral compounds [3]. Its dual functional handles (primary amine for amide or reductive amination, aryl chloride for cross-coupling) enable diverse synthetic transformations. Its differentiated structural features (meta-substitution, (R)-stereochemistry) are essential for exploring novel chemical space around a proven pharmacophoric scaffold [4].

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